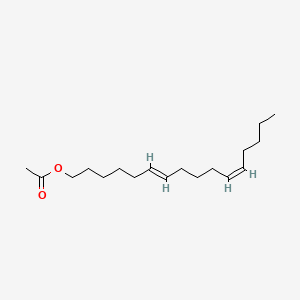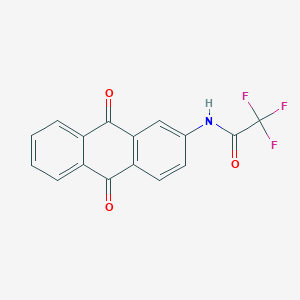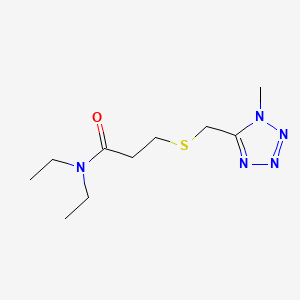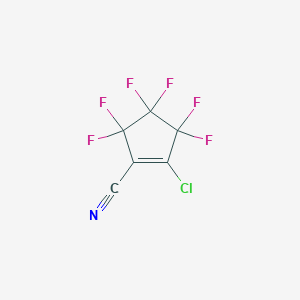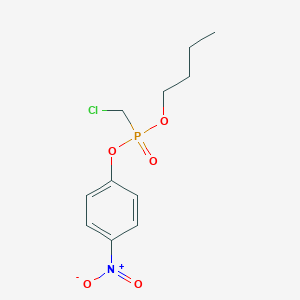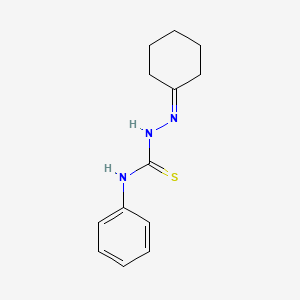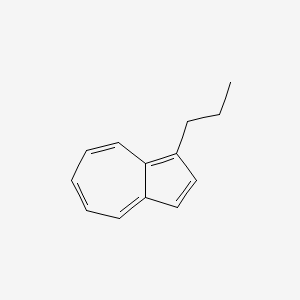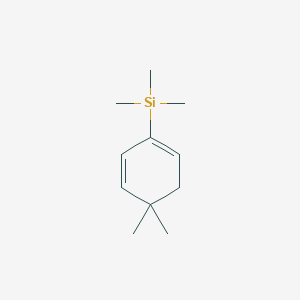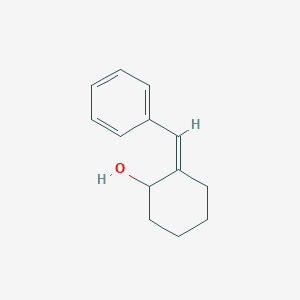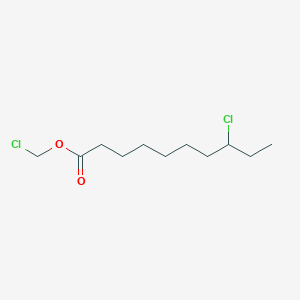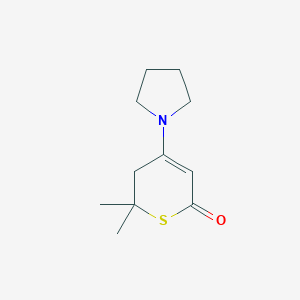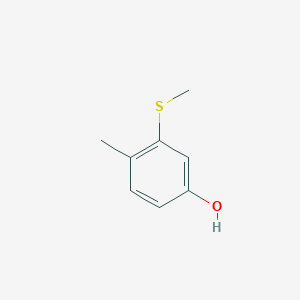
4-Nitrophenyl phenyl(trichloromethyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl phenyl(trichloromethyl)phosphinate is an organophosphorus compound that features a nitrophenyl group, a phenyl group, and a trichloromethyl group attached to a phosphinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl phenyl(trichloromethyl)phosphinate typically involves the reaction of 4-nitrophenol with phenyl(trichloromethyl)phosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for safety, cost-effectiveness, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl phenyl(trichloromethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of 4-aminophenyl phenyl(trichloromethyl)phosphinate.
Substitution: Formation of substituted phosphinates with various functional groups.
Aplicaciones Científicas De Investigación
4-Nitrophenyl phenyl(trichloromethyl)phosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl phenyl(trichloromethyl)phosphinate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The trichloromethyl group may play a role in the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrophenyl phenylphosphinate
- 4-Nitrophenyl methyl(trichloromethyl)phosphinate
- Phenyl(trichloromethyl)phosphinate
Uniqueness
4-Nitrophenyl phenyl(trichloromethyl)phosphinate is unique due to the presence of both nitrophenyl and trichloromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
81344-26-5 |
|---|---|
Fórmula molecular |
C13H9Cl3NO4P |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
1-nitro-4-[phenyl(trichloromethyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C13H9Cl3NO4P/c14-13(15,16)22(20,12-4-2-1-3-5-12)21-11-8-6-10(7-9-11)17(18)19/h1-9H |
Clave InChI |
ZCKVWRFKYZTXFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


